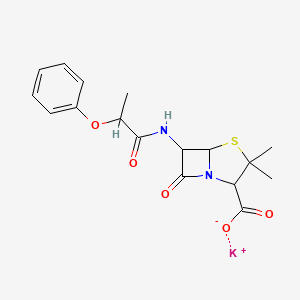
Phenethicillin (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethicillin (potassium) is a penicillin antibiotic that is used to treat various bacterial infections. It is an oral penicillin, which means it is taken by mouth and is effective against a range of bacterial infections, particularly those affecting the respiratory tract, skin, and soft tissues . Phenethicillin works by inhibiting the synthesis of bacterial cell walls, which ultimately leads to the death of the bacteria .
準備方法
Synthetic Routes and Reaction Conditions
Phenethicillin is synthesized through a series of chemical reactions starting from the penicillin nucleus, 6-aminopenicillanic acid (6-APA)This is typically achieved through acylation reactions using phenoxyacetic acid derivatives .
Industrial Production Methods
In industrial settings, the production of phenethicillin involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the desired side chain. The final product is then purified and formulated as the potassium salt for oral administration .
化学反応の分析
Types of Reactions
Phenethicillin undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring of phenethicillin can be hydrolyzed by β-lactamase enzymes produced by certain bacteria, rendering the antibiotic ineffective.
Oxidation and Reduction: Phenethicillin can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: The phenoxyethyl side chain can be modified through substitution reactions to produce derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.
Oxidation and Reduction: Can be carried out using standard oxidizing and reducing agents under controlled conditions.
Substitution: Requires appropriate nucleophiles and electrophiles, often under acidic or basic conditions.
Major Products Formed
Hydrolysis: Produces penicilloic acid derivatives.
Oxidation and Reduction: Produces various oxidized or reduced forms of phenethicillin.
Substitution: Produces phenethicillin derivatives with modified side chains.
科学的研究の応用
Phenethicillin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of β-lactam antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new formulations and delivery methods for antibiotics.
作用機序
Phenethicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death of the bacteria .
類似化合物との比較
Phenethicillin is similar to other penicillin antibiotics, such as:
Penicillin V: Both are oral penicillins with similar antibacterial spectra, but phenethicillin has slightly different pharmacokinetic properties.
Penicillin G: Unlike phenethicillin, penicillin G is not acid-stable and must be administered parenterally.
Propicillin and Phenbenicillin: These are also phenoxypenicillins but are less commonly used due to lower antibacterial activity.
Phenethicillin’s uniqueness lies in its oral bioavailability and effectiveness against a broad range of bacterial infections, making it a valuable antibiotic in clinical practice .
特性
IUPAC Name |
potassium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNNUPLFAPCFD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19KN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
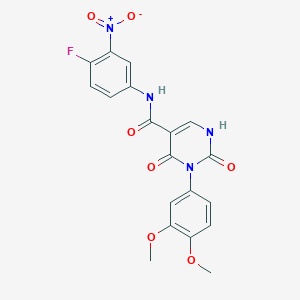

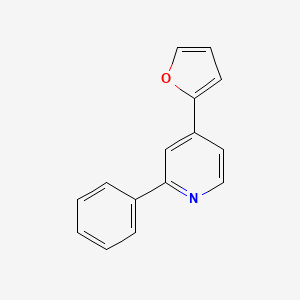
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
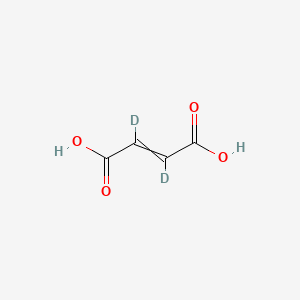
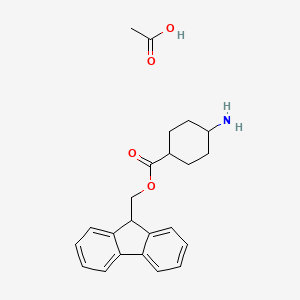

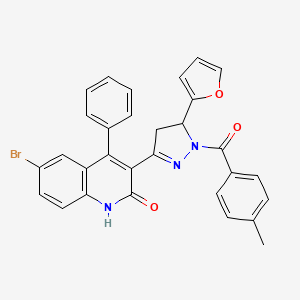

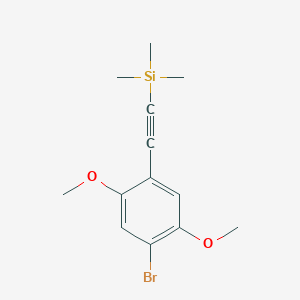
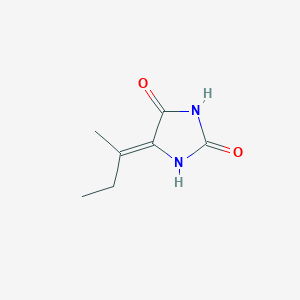
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
